3-Chloro-4-nitro-1H-indole
Overview
Description
3-Chloro-4-nitro-1H-indole is a chemical compound with the molecular weight of 196.59 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H5ClN2O2/c9-5-4-10-6-2-1-3-7 (8 (5)6)11 (12)13/h1-4,10H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources I found, indole derivatives are known to undergo various reactions. For instance, ortho-alkynylanilines can react with cupric halide in dimethyl sulfoxide to produce 3-chloro- and 3-bromoindole derivatives .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the sources I found.Scientific Research Applications
Genotoxic and Tumor-promoting Potential
Research on structurally related nitrosated indole compounds, such as 4-chloro-methoxyindole, has demonstrated potential genotoxic effects and tumor-promoting activity. These findings, derived from in vitro studies using Salmonella and Chinese hamster V79 cells, highlight the importance of considering the mutagenic and carcinogenic potential of chloroindoles and their nitrosated counterparts. The inhibition of gap junctional intercellular communication, a marker for tumor-promoting activity, has been specifically noted, suggesting a similar scrutiny might be applicable for compounds like 3-Chloro-4-nitro-1H-indole (Tiedink, Haan, Jongen, & Koeman, 1991).
Synthetic Chemistry and Functionalization
The indole nucleus is integral to numerous biologically active compounds, and the synthesis and functionalization of indoles have been extensively studied. Palladium-catalyzed reactions have emerged as a powerful tool in this area, offering efficient methods for the construction of complex molecules. These methodologies, applicable to this compound, enable the synthesis of a wide array of substituted indoles, highlighting their versatility in organic synthesis (Cacchi & Fabrizi, 2005).
Biological Activity and Interaction Studies
Compounds bearing the indole nucleus, including derivatives of this compound, exhibit diverse biological properties, such as anti-tumor and anti-inflammatory activities. These activities are often linked to their interactions with DNA and proteins, underscoring the potential of this compound derivatives in therapeutic applications. Structural elucidation and interaction studies, including Hirshfeld surface analysis and DFT calculations, contribute to understanding their mechanism of action (Geetha et al., 2019).
Stress Response and Reactive Species
The role of tryptophan derivatives in stress responses, characterized by the generation of reactive oxygen and nitrogen species, is an area of significant interest. 3-Substituted indoles, similar to this compound, are part of natural chemical responses to physiological and biological stresses. These compounds interact with reactive species, forming various derivatives with potential biological effects. Such studies offer insights into the therapeutic applications of indole derivatives in conditions associated with oxidative stress (Peyrot & Ducrocq, 2008).
Safety and Hazards
Future Directions
Indole derivatives, including 3-Chloro-4-nitro-1H-indole, have potential for further exploration due to their diverse biological activities . They have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
Properties
IUPAC Name |
3-chloro-4-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-4-10-6-2-1-3-7(8(5)6)11(12)13/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHFPQVONMGFLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476498 | |
Record name | 3-CHLORO-4-NITRO-1H-INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208511-07-3 | |
Record name | 3-CHLORO-4-NITRO-1H-INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.